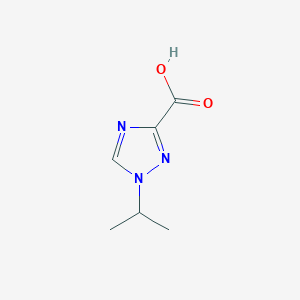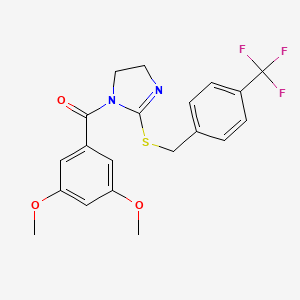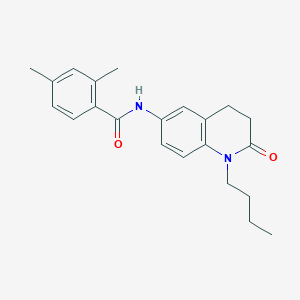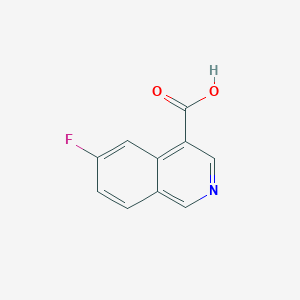
6-Fluoroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various enzymes and receptors
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby inhibiting their function . The specific interactions between 6-Fluoroisoquinoline-4-carboxylic acid and its targets remain to be elucidated.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as apoptosis
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity and induce apoptotic dna fragmentation
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroisoquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the reaction of 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxyran-2-yl)quinoline, followed by the elimination of the protective group and alkylation of the piperidinyl fragment .
Industrial Production Methods: Industrial production methods often utilize microwave-assisted processes, which are efficient and yield high purity products. These methods involve condensation reactions between isatins and sodium pyruvate under microwave irradiation to produce quinoline-2,4-dicarboxylic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes
Comparison with Similar Compounds
Fluoroquinolones: Known for their antibacterial properties.
Isoquinoline derivatives: Used in various medicinal applications.
Tetrahydroisoquinoline derivatives: Studied for their neurotoxicity and potential therapeutic uses
Uniqueness: 6-Fluoroisoquinoline-4-carboxylic acid stands out due to its unique combination of a fluorine atom and an isoquinoline ring, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-fluoroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAASBHTUUEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2719665.png)
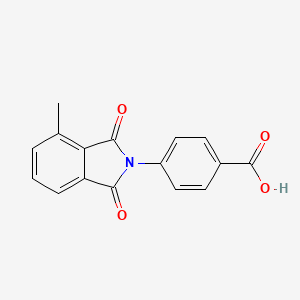
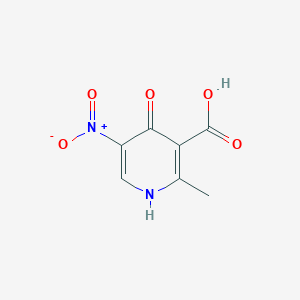

![3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B2719670.png)
![ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2719672.png)
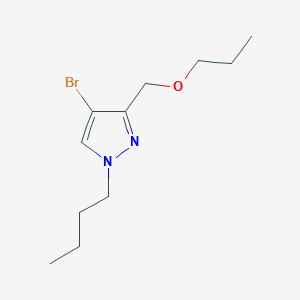
![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2719675.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2719680.png)

